(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate
Description
The compound (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate features a benzofuran core with a (Z)-configured methylene group at position 2, linked to a 5-methylfuran moiety. Position 3 bears a ketone group, while position 6 is esterified with a 4-fluorobenzoate group. The Z stereochemistry ensures a planar spatial arrangement, which is critical for molecular interactions.
Properties
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FO5/c1-12-2-7-15(25-12)11-19-20(23)17-9-8-16(10-18(17)27-19)26-21(24)13-3-5-14(22)6-4-13/h2-11H,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLDYHQDLEEOH-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a benzofuran core, a furan moiety, and a fluorobenzoate group, which are critical for its biological interactions.
Antiproliferative Activity
Research indicates that compounds with similar structures exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance, derivatives containing furan moieties have been shown to inhibit cell proliferation in a dose-dependent manner .
Table 1: Antiproliferative Activity of Related Compounds
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with similar benzofuran derivatives . This suggests potential therapeutic applications in inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation.
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to induce cell cycle arrest at the G1 phase.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways through caspase activation.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study investigated the anticancer potential of a related benzofuran derivative in breast cancer models. Results indicated significant tumor growth inhibition and improved survival rates in treated groups compared to controls .
- Inflammation Model : Another study assessed the anti-inflammatory effects of furan-containing compounds in a murine model of arthritis, showing reduced joint inflammation and swelling after treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related analogs, focusing on ester substitutions, benzylidene modifications, and molecular properties.
Structural and Molecular Comparison
A comparative analysis of key structural features and molecular properties is summarized in Table 1.
Table 1: Structural and Molecular Comparison of Analogs
Key Findings and Analysis
Ester Group Variations
- 4-Fluorobenzoate (Target Compound): The fluorine atom introduces electron-withdrawing effects, likely improving metabolic stability and lipophilicity compared to non-halogenated esters. This is advantageous in drug design for enhanced bioavailability .
- Its polar nature may also improve aqueous solubility .
- However, they may enhance solubility due to oxygen-rich moieties .
- Benzofuran-carboxylate (): The fused benzofuran-carboxylate ester adds aromaticity and rigidity, which could influence binding to hydrophobic pockets in biological targets .
Benzylidene Modifications
- 5-Methylfuran-2-yl (Target Compound): The methylfuran group provides moderate electron-donating effects and a compact structure, favoring interactions with planar binding sites.
- The methoxy group contributes to solubility .
- 2,4-Dimethoxyphenyl (): The dual methoxy groups create a highly electron-rich aromatic system, which may alter redox properties or π-π stacking interactions .
Stereochemical Considerations
All compared compounds retain the (Z)-configuration at the methylene bridge, underscoring its importance in maintaining molecular geometry for target engagement. Deviations from this configuration could disrupt critical non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
